molecular formula C14H29Br B13359683 5-(3-Bromopropyl)undecane

5-(3-Bromopropyl)undecane

Cat. No.: B13359683
M. Wt: 277.28 g/mol
InChI Key: YPABDGOMROPKLX-UHFFFAOYSA-N
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Description

5-(3-Bromopropyl)undecane is an organic compound with the molecular formula C14H29Br. It is a brominated alkane, where a bromine atom is attached to the third carbon of a propyl group, which is in turn attached to the fifth carbon of an undecane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopropyl)undecane typically involves the bromination of 5-propylundecane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopropyl)undecane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines depending on the nucleophile used.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

5-(3-Bromopropyl)undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Bromopropyl)undecane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved in these reactions are determined by the specific functional groups present in the compound and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloropropyl)undecane: Similar structure but with a chlorine atom instead of bromine.

    5-(3-Iodopropyl)undecane: Similar structure but with an iodine atom instead of bromine.

    5-(3-Fluoropropyl)undecane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

5-(3-Bromopropyl)undecane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C14H29Br

Molecular Weight

277.28 g/mol

IUPAC Name

5-(3-bromopropyl)undecane

InChI

InChI=1S/C14H29Br/c1-3-5-7-8-11-14(10-6-4-2)12-9-13-15/h14H,3-13H2,1-2H3

InChI Key

YPABDGOMROPKLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CCCBr

Origin of Product

United States

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